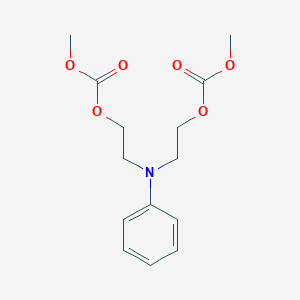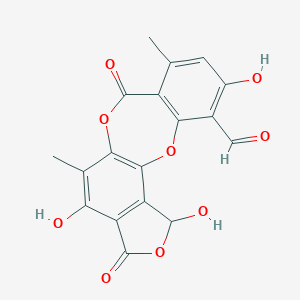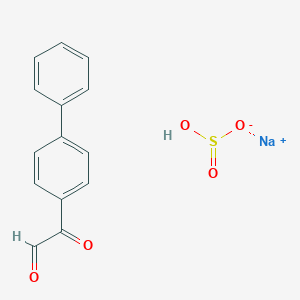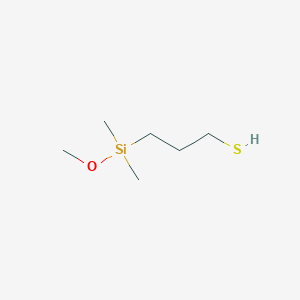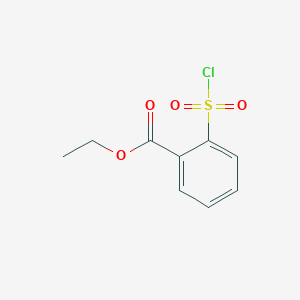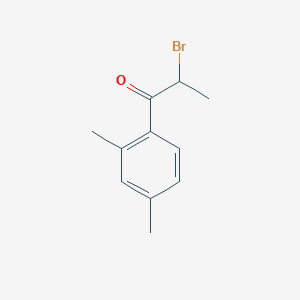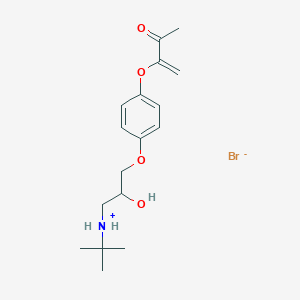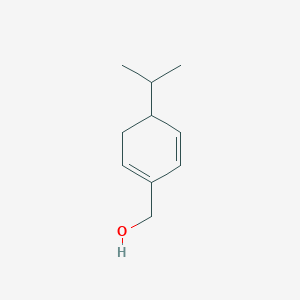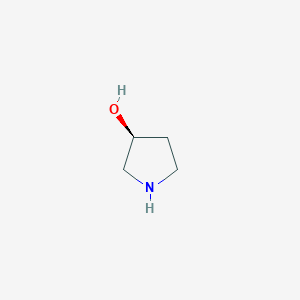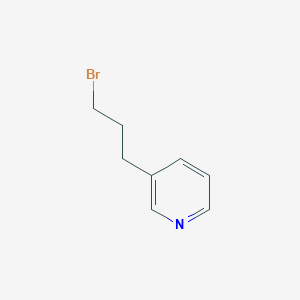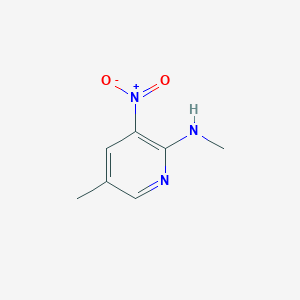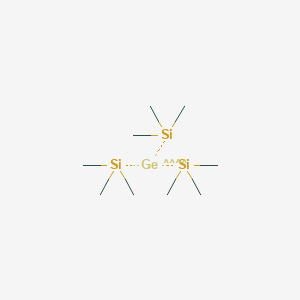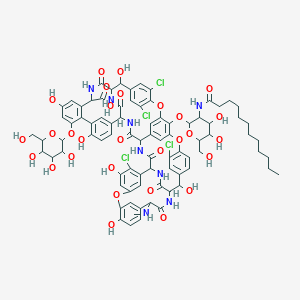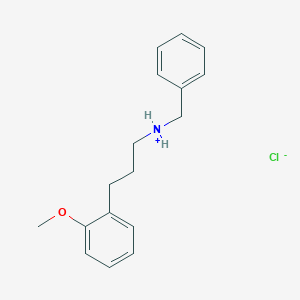
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)-, commonly known as TCB, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCB is a unique molecule that possesses a rigid and stable structure, which makes it an attractive candidate for use in drug discovery, materials science, and other research areas.
Mécanisme D'action
The mechanism of action of TCB is not well understood, but it is believed to act on various cellular pathways involved in cell growth and division. TCB has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, and it has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
TCB has been shown to have various biochemical and physiological effects. In vitro studies have shown that TCB can inhibit the growth of cancer cells and induce apoptosis. TCB has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in inflammation. In vivo studies have shown that TCB can reduce tumor growth in mice and improve cognitive function in rats.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TCB in lab experiments include its rigid and stable structure, which makes it an attractive candidate for use in drug design. TCB also has a relatively low toxicity profile, which makes it a safer alternative to other compounds that may be more toxic. The limitations of using TCB in lab experiments include its complex synthesis process, which can make it difficult to obtain pure samples. TCB also has limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research involving TCB. One potential area of research is the development of new drugs based on the TCB scaffold. TCB has been shown to have activity against various types of cancer cells, and it may be possible to develop new drugs that are more effective and have fewer side effects than current treatments. Another area of research is the study of TCB's mechanism of action. Understanding how TCB works at the molecular level could lead to the development of new drugs that target specific cellular pathways involved in disease. Finally, there is potential for the use of TCB in materials science, as its rigid and stable structure could make it an attractive candidate for use in the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of TCB is a complex process that involves several steps. The most commonly used method for synthesizing TCB is through the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. The reaction is typically carried out under high pressure and high temperature conditions, and the yield of TCB is dependent on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
TCB has been extensively studied for its potential applications in drug discovery. The rigid and stable structure of TCB makes it an attractive candidate for use in drug design, as it can act as a scaffold for the development of new drugs. TCB has been shown to have activity against various types of cancer cells, and it has also been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
103185-26-8 |
|---|---|
Nom du produit |
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- |
Formule moléculaire |
C16H24 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1-(3,3-dimethylbut-1-ynyl)adamantane |
InChI |
InChI=1S/C16H24/c1-15(2,3)4-5-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,6-11H2,1-3H3 |
Clé InChI |
LQESZBJHPCVSRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
SMILES canonique |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
Autres numéros CAS |
103185-26-8 |
Synonymes |
1-(3,3-dimethylbut-1-ynyl)adamantane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



